4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide is a chemical compound with a unique structure that includes a phosphinane ring, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide typically involves multi-step organic synthesis. One common method involves the reaction of a phosphinane derivative with a phenyl group and a carbonitrile group under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a sulfoxide or sulfone, while reduction may yield a phosphine derivative.
Scientific Research Applications
4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphinane derivatives and carbonitrile-containing compounds. Examples include:
- 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile
- 4,4-Dimethoxy-1-phenylphosphinane-3-thiol
Uniqueness
4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
39768-22-4 |
---|---|
Molecular Formula |
C14H18NO2PS |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4,4-dimethoxy-1-phenyl-1-sulfanylidene-1λ5-phosphinane-3-carbonitrile |
InChI |
InChI=1S/C14H18NO2PS/c1-16-14(17-2)8-9-18(19,11-12(14)10-15)13-6-4-3-5-7-13/h3-7,12H,8-9,11H2,1-2H3 |
InChI Key |
QETDYAKJXWHDGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCP(=S)(CC1C#N)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.